Mechanistic Divergence from Disodium Cromoglycate: Absence of Cross-Tachyphylaxis in Rat Mast Cell Histamine Release
Tiaramide is mechanistically distinct from disodium cromoglycate (DSCG) in inhibiting immunologic histamine release. In rat peritoneal mast cells, tiaramide and DSCG demonstrated comparable inhibitory effects on IgE-mediated histamine release. Critically, tiaramide and its active metabolite DETR were not cross-tachyphylactic to DSCG in the rat mast cell model [1]. This indicates that tiaramide operates via a different binding site or signaling pathway than DSCG. The study also identified that tiaramide is converted in vivo to desethanol tiaramide (DETR), a metabolite with enhanced potency compared to the parent compound [1]. While tiaramide and DETR were less potent than DSCG and/or proxicromil as inhibitors of mediator release in vitro, the in vivo conversion to a more potent metabolite and the distinct mechanism confer differentiated anti-allergic pharmacology [1].
| Evidence Dimension | Cross-tachyphylaxis (development of tolerance) in IgE-mediated histamine release inhibition |
|---|---|
| Target Compound Data | No cross-tachyphylaxis to DSCG |
| Comparator Or Baseline | Disodium cromoglycate (DSCG) and proxicromil |
| Quantified Difference | Qualitative mechanistic difference; tiaramide/DETR not cross-tachyphylactic to DSCG |
| Conditions | In vitro IgE-induced histamine release from rat peritoneal mast cells; also tested in human basophils and IgG1-induced guinea pig lung slices |
Why This Matters
The absence of cross-tachyphylaxis to DSCG indicates that tiaramide targets a distinct molecular pathway, enabling potential therapeutic use in patients who have developed tolerance to DSCG or where combination therapy is considered.
- [1] Khandwala A, Coutts S, Weinryb I. Antiallergic activity of tiaramide (RHC 2592-A). Int Arch Allergy Appl Immunol. 1982;69(2):159-168. View Source
